BenchChemオンラインストアへようこそ!

(R)-1,3-Dimethyl-piperazin-2-one hydrochloride

Epigenetics Bromodomain Inhibition Medicinal Chemistry

This (R)-1,3-Dimethyl-piperazin-2-one hydrochloride (CAS 1373232-29-1) is the chirally pure (R)-enantiomer building block mandated in patents for the clinical-stage BET/BRD4 inhibitor AZD5153. The defined (R)-stereochemistry at the 3-position is non-negotiable: the (S)-enantiomer yields derivatives with profound loss in BRD4 displacement potency. The hydrochloride salt ensures superior stability versus the free base. Generic substitution with racemic, 3,3-dimethyl, or alternative stereoisomeric analogs produces non-equivalent final compounds. Ideal for medicinal chemistry SAR studies, chiral probe synthesis, and CRO/CDMO scale-up of validated synthetic routes.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
CAS No. 1373232-29-1
Cat. No. B1403807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,3-Dimethyl-piperazin-2-one hydrochloride
CAS1373232-29-1
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCC1C(=O)N(CCN1)C.Cl
InChIInChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1
InChIKeyRPYFFGWXUDPLTF-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1,3-Dimethyl-piperazin-2-one hydrochloride (CAS 1373232-29-1): Sourcing Guide for BET Inhibitor Synthesis


(R)-1,3-Dimethyl-piperazin-2-one hydrochloride (CAS 1373232-29-1) is a chiral, non-racemic heterocyclic building block with the molecular formula C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol . The compound features a piperazin-2-one core with methyl substituents at the 1- and 3-positions and a defined (R)-stereocenter at the 3-position . It is a pivotal intermediate in the synthesis of advanced pharmaceutical candidates, most notably the clinical-stage, orally bioavailable BET/BRD4 bromodomain inhibitor AZD5153 [1]. Its hydrochloride salt form is critical for enhancing stability and handling characteristics compared to the free base .

Why (R)-1,3-Dimethyl-piperazin-2-one hydrochloride is Not Interchangeable with Other Piperazinones


Generic substitution of (R)-1,3-Dimethyl-piperazin-2-one hydrochloride with racemic, alternative stereoisomeric, or differently substituted piperazinone analogs is not scientifically valid due to profound impacts on the activity of its downstream products. The defined (R)-stereochemistry at the 3-position is essential, as the opposite (S)-enantiomer yields a derivative (AZD5153 S-enantiomer) with a significant loss in potency for BRD4 displacement . Similarly, substituting the 1,3-dimethyl substitution pattern with a 3,3-dimethyl arrangement (as in 3,3-dimethylpiperazin-2-one) alters the scaffold's geometry and electronic properties, leading to compounds with different target selectivity profiles . For procurement in sensitive synthetic routes, particularly those validated in patents for AZD5153, only the (R)-enantiomer hydrochloride is specified, as use of any other form will produce a different, non-equivalent final compound [1].

(R)-1,3-Dimethyl-piperazin-2-one hydrochloride: Quantitative Differentiation Evidence vs. Comparators


Stereochemical Requirement: (R)-Enantiomer is Essential for Potent BRD4 Inhibition in AZD5153 Series

The (R)-configuration of the 1,3-dimethylpiperazin-2-one moiety is a critical determinant of potency in bivalent BET inhibitors. The AZD5153 molecule, which incorporates the (R)-enantiomer, demonstrates an IC₅₀ of 5.0 nM for displacing full-length BRD4 and 1.7 nM for disrupting BRD4 foci in a cellular assay . In contrast, the molecule incorporating the (S)-enantiomer shows a marked reduction in activity against BRD4, confirming that the stereochemistry of the core piperazinone building block directly translates to a functional difference in the final drug candidate .

Epigenetics Bromodomain Inhibition Medicinal Chemistry

Functional Consequence: AZD5153's Potent Cellular and In Vivo Antitumor Activity

The ultimate validation of the (R)-1,3-dimethyl-piperazin-2-one building block is the proven efficacy of the clinical candidate it enables, AZD5153. AZD5153 potently downregulates MYC protein levels across a panel of cancer cell lines . In vivo, administration of AZD5153 leads to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . While this data is for the final molecule, it provides compelling class-level evidence for the value of the specific chiral building block.

Oncology BET Inhibition In Vivo Pharmacology

Hydrochloride Salt Advantage: Enhanced Stability and Handling over Free Base

The hydrochloride salt form of (R)-1,3-dimethyl-piperazin-2-one (CAS 1373232-29-1) provides superior physical properties compared to its free base counterpart (CAS 1240300-33-7). The hydrochloride salt exists as a stable, crystalline solid, whereas the free base is often a liquid or low-melting solid, making the salt significantly easier to handle, weigh, and store under standard laboratory conditions . The salt form also exhibits enhanced solubility in polar solvents like water, which can be advantageous in certain synthetic transformations .

Chemical Synthesis Formulation Stability

Substitution Pattern Matters: 1,3-Dimethyl vs. 3,3-Dimethyl Scaffolds Lead to Different Target Profiles

The specific 1,3-dimethyl substitution pattern on the piperazin-2-one ring is not equivalent to the 3,3-dimethyl pattern. The 1,3-disubstituted scaffold is integral to the bivalent binding mode of BET inhibitors like AZD5153, achieving picomolar to low nanomolar potency . In contrast, the 3,3-dimethylpiperazin-2-one scaffold has been explored in other contexts, such as in CDK4/6 inhibitors, where it exhibits IC₅₀ values in the 12-85 nM range and is reported to enhance metabolic stability . These differences highlight that the substitution pattern is a key determinant of target selectivity and overall molecular pharmacology.

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Procurement Verification: Commercial Availability of High-Purity (97-98%) Material with QC Documentation

Several reputable vendors offer (R)-1,3-Dimethyl-piperazin-2-one hydrochloride with high purity (typically 97-98%) and provide comprehensive quality control documentation, including NMR, HPLC, and GC reports . For instance, Bidepharm offers the compound at 98% purity with batch-specific QC data , while suppliers like Aladdin and Glpbio provide it at 97% and 98% purity, respectively . This availability of well-characterized material is a critical factor for procurement, ensuring reproducible results in sensitive synthetic applications.

Chemical Sourcing Quality Control CRO Services

High-Value Application Scenarios for (R)-1,3-Dimethyl-piperazin-2-one hydrochloride


Synthesis of Clinical-Stage BET Bromodomain Inhibitors (e.g., AZD5153)

This is the primary and most critical application. The compound serves as an essential chiral building block in the multi-step synthesis of AZD5153 and related bivalent BET inhibitors, as documented in the Journal of Medicinal Chemistry and associated patents [1][2]. The defined (R)-stereochemistry is a strict requirement for achieving the picomolar to low nanomolar potency characteristic of this drug class .

Medicinal Chemistry for Exploring Stereospecific Structure-Activity Relationships (SAR)

Researchers can use the pure (R)-enantiomer to systematically probe the stereochemical requirements of biological targets. By synthesizing matched molecular pairs with the (S)-enantiomer (CAS 1240300-34-8) or racemic mixtures, scientists can generate robust SAR data to guide lead optimization and understand chiral recognition in target binding pockets .

Development of Novel Piperazinone-Based Scaffolds for Kinase and Epigenetic Targets

The 1,3-dimethylpiperazin-2-one core is a privileged scaffold in medicinal chemistry . Beyond BET inhibition, this specific substitution pattern can serve as a starting point for developing inhibitors of other targets, such as FGFR or MMP-2, where the precise spatial orientation of functional groups is crucial for potency and selectivity [3]. The availability of the compound in high-purity hydrochloride form facilitates the rapid synthesis of diverse derivative libraries.

Specialty Chemical Synthesis in CRO and CDMO Settings

Contract research and manufacturing organizations (CROs/CDMOs) can procure this compound as a key starting material or advanced intermediate for custom synthesis projects, particularly those involving chiral heterocycles. Its commercial availability with full analytical documentation from multiple vendors ensures reliable supply chains for scaling up synthetic routes to preclinical or clinical candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1,3-Dimethyl-piperazin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.